2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-9-14(10-8-12)19-11-15-17-18-16(20-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXNKNPBDJMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family and has a unique heterocyclic structure. It features a phenyl group and a 4-methylphenoxy group attached to the oxadiazole ring, which contributes to its potential biological activities and chemical reactivity. Oxadiazoles, particularly those with varied substituents, have received attention in medicinal chemistry because of their diverse pharmacological properties, including anticancer and antimicrobial activities. The uniqueness of this compound lies in its combination of both a phenyl group and a 4-methylphenoxy substituent. This structural configuration enhances its binding affinity to biological targets and may result in improved efficacy compared to similar compounds lacking these specific substitutions. The diversity in substituents allows for tailored modifications that can optimize its pharmacological profile for targeted therapies.
Potential Applications
The unique properties of this compound make it suitable for various applications.
Research
Research indicates that compounds within the oxadiazole class exhibit significant biological activities. Compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated anticancer activity against various cell lines .
Development of Anticancer Drugs
Recent developments and discoveries in anticancer drugs have involved the use of 1,3,4-oxadiazoles . Several synthesized derivatives, including 2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidate, and N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, have shown promising cytotoxic activity . One of these compounds showed nearly double the potency compared to erlotinib, a standard drug .
Other Oxadiazoles
Other oxadiazoles with different substituents and structures include:
- 3-(4-Methoxyphenyl)-5-(2-methylphenoxy)methyl)-1,2,4-oxadiazole, which lacks the phenyl group. Its different substituents may alter biological activity.
- 5-(2-Methylphenoxy)-1,3,4-oxadiazole has a simplified structure and may exhibit different reactivity patterns.
- 3-(4-Chlorophenyl)-5-(methyl)-1,3,4-oxadiazole contains a chlorine substituent and is known for distinct pharmacological properties.
Data Table
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Findings and Mechanistic Insights
Anticancer Activity: The methylphenoxy derivative shows comparable potency to other antiproliferative oxadiazoles, such as 2-(phenoxymethyl)-5-phenyl derivatives (IC50 ~10.25–10.51 µM) . However, bromo-nitrophenyl analogs (e.g., compound 4c) exhibit superior estrogen receptor binding affinity, suggesting divergent mechanisms (e.g., receptor antagonism vs. apoptosis induction) . Selectivity remains a challenge: The methylphenoxy derivative shows activity against normal liver cells (THLE-2, IC50 ~10.51 µM) , whereas sulfonamide-bearing oxadiazoles (e.g., compound 104 ) demonstrate broader cancer cell line efficacy.
Solubility: Derivatives with biphenyl groups (e.g., PBD ) exhibit lower aqueous solubility due to hydrophobic stacking, whereas nitro or bromo substituents may improve solubility in organic solvents .
Structural Biology: Crystal structures of 2-(phenoxymethyl)-5-phenyl derivatives (e.g., 7b and 7m ) reveal CH⋯N and CH⋯π interactions stabilizing the oxadiazole core. The methyl group in the target compound may reduce steric hindrance compared to bulkier tert-butyl groups in thioether analogs .
Scintillators: Biphenyl-substituted oxadiazoles (e.g., PBD ) are used as fluors in neutrino detectors, highlighting the scaffold’s versatility.
Biological Activity
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure characterized by a phenyl group and a 4-methylphenoxy group attached to the oxadiazole ring. Research indicates that derivatives of oxadiazoles exhibit significant pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
This compound's unique structural elements contribute to its binding affinity and potential efficacy against various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cell Line Studies : Compounds within this class have shown significant cytotoxicity against cancer cell lines. A study reported that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against various cancer cell lines, including leukemia and melanoma .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Morphological changes in treated cells and western blotting analyses have confirmed these effects .
- Comparative Efficacy : In comparative studies, some derivatives demonstrated better growth inhibition percentages than established chemotherapeutics like erlotinib .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism |
|---|---|---|---|
| 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole | MCF-7 (breast cancer) | <10 | Induces apoptosis |
| 2-(Chlorophenyl)-5-(methyl)-1,3,4-oxadiazole | UACC-62 (melanoma) | 0.03 | Inhibits proliferation |
| 2-(Methylphenoxy)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | HCT116 (colon cancer) | 0.67 | Targets EGFR |
Synthesis and Structural Modifications
The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acid derivatives under specific conditions. Variations in substituents can significantly affect the biological activity of the resulting compounds.
Synthetic Routes
Common methods include:
- Cyclization with Hydrazides : Reacting appropriate hydrazides with benzoyl chloride.
- Optimization for Yield : Industrial production often employs continuous flow reactors to enhance yield and purity.
Q & A
Q. Basic
- Anticancer : MTT assay against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to doxorubicin .
- Antidiabetic : α-Glucosidase inhibition assays, with activity quantified relative to acarbose .
- Anti-inflammatory : COX-2 inhibition measured via ELISA, using celecoxib as a reference .
Validation : Dose-response curves, triplicate replicates, and statistical analysis (ANOVA, p < 0.05) ensure reliability .
What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases anticancer activity by enhancing target binding (e.g., Bcl-2 inhibition) . Conversely, methoxy groups improve antidiabetic potency via hydrophobic interactions with α-glucosidase .
- Methodology :
What in vivo models are suitable for evaluating its antidiabetic efficacy, and how are pharmacokinetic parameters assessed?
Q. Advanced
- Models : Streptozotocin-induced diabetic rats (oral glucose tolerance test) or db/db mice .
- Dosing : Administered orally (50–350 mg/kg) for 4 weeks; blood glucose monitored weekly.
- PK/PD : Plasma concentration measured via HPLC-MS/MS. Key parameters: Cmax, Tmax, half-life, and bioavailability (>60% suggests clinical potential) .
Which analytical methods ensure purity and structural confirmation, and how are they validated?
Q. Basic
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm .
- Spectroscopy :
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
- Orthogonal assays : Confirm antiglycation activity via both BSA-glucose and AGE fluorescence assays .
What computational strategies predict target interactions and optimize lead derivatives?
Q. Advanced
- Docking : Glide SP/XP (Schrödinger) to simulate binding to acetylcholinesterase (PDB: 4EY7). Prioritize compounds with docking scores < −8 kcal/mol .
- MD simulations : GROMACS (50 ns) evaluates complex stability (RMSD < 2 Å) .
- ADMET prediction : SwissADME assesses BBB permeability (BOILED-Egg model) and hepatotoxicity .
What mechanisms underlie its anticancer effects, and how are apoptotic pathways studied?
Q. Advanced
- Apoptosis assays : Annexin V-FITC/PI staining (flow cytometry) and caspase-3/7 activation (luminescence) .
- Targets : Western blotting for Bcl-2 (downregulation) and Bax (upregulation) .
- Synergy studies : Combinatorial index (CI) with paclitaxel (CI < 1 indicates synergy) .
How is ADMET profiling conducted to prioritize candidates for preclinical trials?
Q. Advanced
- Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s) .
- Metabolism : Microsomal stability (human liver microsomes, t₁/₂ > 30 min) .
- Toxicity : Ames test (mutagenicity) and hERG inhibition (patch-clamp, IC₅₀ > 10 µM) .
What experimental approaches evaluate its antioxidant potential in neurodegenerative models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
